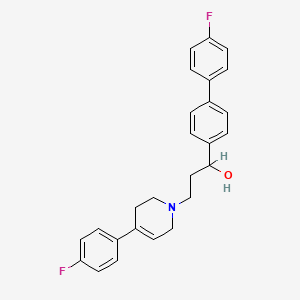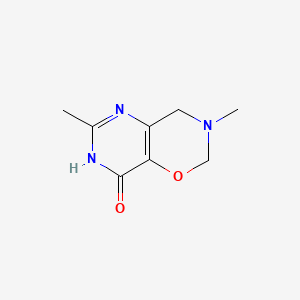
(+)-1,2-Dibromobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-1,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2 It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in two enantiomeric forms The compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain
準備方法
Synthetic Routes and Reaction Conditions
(+)-1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of the dibromide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 1-butene and bromine are reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(+)-1,2-Dibromobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form butenes.
Reduction Reactions: The bromine atoms can be reduced to form butane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: 1,2-Butanediol or 1,2-diaminobutane.
Elimination: 1-butene or 2-butene.
Reduction: Butane.
科学的研究の応用
(+)-1,2-Dibromobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding the behavior of halogenated hydrocarbons.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (+)-1,2-Dibromobutane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1,2-Dichlorobutane: Similar structure but with chlorine atoms instead of bromine.
1,2-Diiodobutane: Similar structure but with iodine atoms instead of bromine.
1,2-Dibromoethane: Shorter carbon chain with two bromine atoms.
Uniqueness
(+)-1,2-Dibromobutane is unique due to its chiral nature and the presence of bromine atoms, which impart distinct reactivity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution and elimination reactions compared to chlorine, while being less reactive than iodine. This balance of reactivity makes this compound a valuable compound in synthetic chemistry.
特性
CAS番号 |
130232-89-2 |
|---|---|
分子式 |
C4H8Br2 |
分子量 |
215.91 g/mol |
IUPAC名 |
(2R)-1,2-dibromobutane |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
CZWSZZHGSNZRMW-SCSAIBSYSA-N |
異性体SMILES |
CC[C@H](CBr)Br |
正規SMILES |
CCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



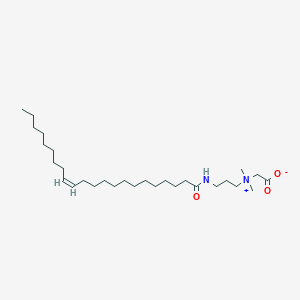
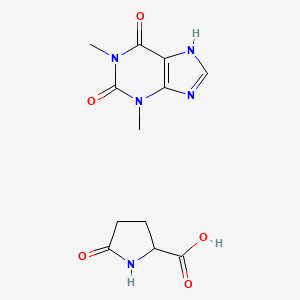

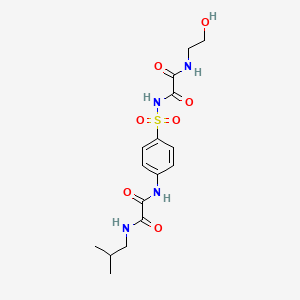
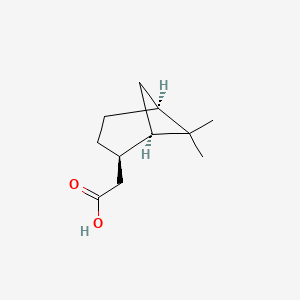

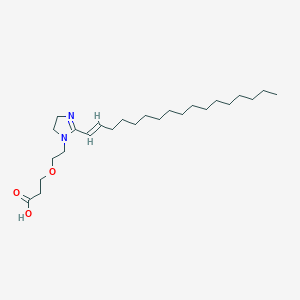

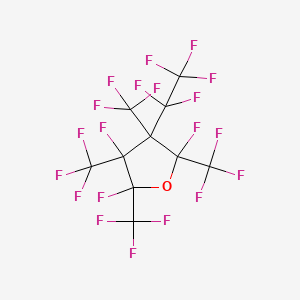
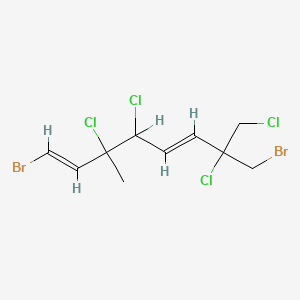
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
